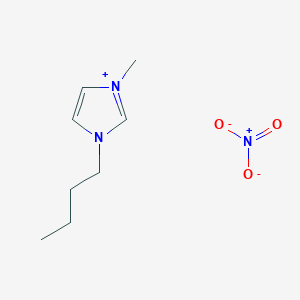

1-Butyl-3-methylimidazolium nitrate

Descripción general

Descripción

Synthesis Analysis

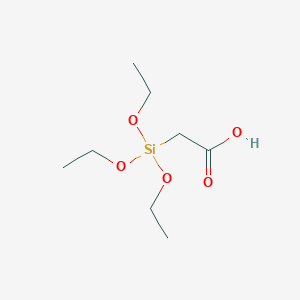

The synthesis of [BMIM][NO3] typically involves the alkylation of N-methylimidazole with 1-chlorobutane, followed by anion exchange with nitrate. This process highlights the versatility of ionic liquid synthesis, allowing for the customization of properties by varying the anion and cation components. The tailored synthesis contributes to its wide application range, from electrochemistry to organic reactions.

Molecular Structure Analysis

The molecular structure of [BMIM][NO3] has been extensively studied through techniques such as X-ray crystallography and spectroscopy. These studies reveal the detailed interactions between the cation and anion, which are crucial for understanding its solvation properties and reactivity. The structure is characterized by the presence of hydrogen bonding and π-π interactions, contributing to its unique solvent capabilities.

Chemical Reactions and Properties

[BMIM][NO3] is involved in various chemical reactions, acting as a solvent, catalyst, or reactant. Its chemical stability, non-volatility, and ability to dissolve a wide range of compounds make it an ideal medium for conducting reactions that are challenging in conventional solvents. The ionic liquid's properties can be tuned by modifying its structure, enabling specific reactions and processes.

Physical Properties Analysis

The physical properties of [BMIM][NO3], such as density, viscosity, and thermal stability, are critical for its application in different domains. It exhibits a relatively low viscosity and high ionic conductivity, making it suitable for use in electrochemical applications. The thermal stability of [BMIM][NO3] allows it to operate in a wide temperature range, further expanding its utility.

Chemical Properties Analysis

Chemically, [BMIM][NO3] is stable under a range of conditions, but it can undergo decomposition under extreme conditions or in the presence of strong acids or bases. Its reactivity with various substances, including water and organic compounds, has been the subject of research, aiming to understand and mitigate any potential limitations of its use in sensitive applications.

For detailed information on the synthesis, molecular structure, reactions, and properties of 1-Butyl-3-methylimidazolium nitrate, the following references provide extensive insights:

- Parametrization and modeling of [BMIM][NO3] for force field applications, highlighting its molecular dynamics and properties (Micaêlo, Baptista, & Soares, 2006).

- Investigation into the thermodynamic and structural properties of [BMIM][NO3], providing a comparative analysis with other ionic liquids (Bedrov & Borodin, 2010).

- A study on the thermochemical properties of [BMIM][NO3], including heat capacity and phase transitions (Strechan et al., 2008).

- An electrochemical and structural examination of [BMIM][NO3] salts, focusing on its interaction with metals and its role in electrochemical processes (Bradley et al., 2004).

Aplicaciones Científicas De Investigación

Structural and Conformational Analysis

- Specific Scientific Field: Chemical Crystallography

- Summary of the Application: The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate were reported. This study aimed to understand the intermolecular forces and the conformational changes that accompany phase changes in 1-butyl-3-methylimidazolium nitrate .

- Methods of Application or Experimental Procedures: X-ray diffraction and Raman spectroscopy were used to analyze the ionic liquid 1-butyl-3-methylimidazolium nitrate at temperatures from 100 to 300 K .

- Results or Outcomes: The form observed at 100 K and 200 K crystallizes in the P1̄ space group and contains two independent imidazolium cations and nitrate anions. At 100 K the butyl chain of one cation adopts a TT (trans–trans) conformation and the other cation adopts a GG′′ (gauche–gauche) conformation. At 200 K, the G′G′ chain is disordered with about twelve percent of the GT conformation present .

Spontaneous Combustion of Bituminous Coal

- Specific Scientific Field: Thermal Analysis and Calorimetry

- Summary of the Application: The ionic liquid 1-butyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide (Bmim [Ntf2]) was used as a flame retardant for spontaneous combustion of bituminous coal .

- Methods of Application or Experimental Procedures: The thermal stability of bituminous coal treated by Bmim [Ntf2] and raw bituminous coal was studied by a simultaneous thermogravimetric analyzer .

- Results or Outcomes: The addition of Bmim [Ntf2] increases the decomposition temperature of bituminous coal, where the apparent activation energy is increased . The results of Fourier-transformed infrared spectrometry show that the reduction in hydrogen bonds reduces the risk of spontaneous combustion of bituminous coal .

Biochemical Industry

- Specific Scientific Field: Biochemical Industry

- Summary of the Application: [Bmim][Ac] has applications in the biochemical industry where it can provide a strong addition to that industry as an ideal solvent for biomaterials involved in production processes .

- Methods of Application or Experimental Procedures: [Bmim][Ac] is used in processes such as isolating lignin in paper pulp bleaching process, providing an effective alternative to the conventional VOCs . It also provides a useful extractor to separate collagen without destroying its intrinsic bioactive bonds when pure collagen is required as one of their ingredients .

- Results or Outcomes: The use of [Bmim][Ac] in these processes has shown to be effective and beneficial .

Thermal Stability Analysis

- Specific Scientific Field: Thermal Analysis

- Summary of the Application: The thermal stability of 1-butyl-3-methylimidazolium nitrate was studied. This study aimed to understand the thermal behavior and decomposition process of this ionic liquid .

- Methods of Application or Experimental Procedures: The thermal stability was analyzed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information about the thermal behavior and decomposition process of the ionic liquid .

- Results or Outcomes: The study revealed that the ionic liquid exhibits good thermal stability. The decomposition process involves several steps, including the denitration of the primary O−NO2 group, forming a C=O bond and releasing NO2 gas .

Flame Retardant for Spontaneous Combustion of Bituminous Coal

- Specific Scientific Field: Fire Safety Engineering

- Summary of the Application: 1-butyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide (Bmim [Ntf2]) was used as a flame retardant for spontaneous combustion of bituminous coal .

- Methods of Application or Experimental Procedures: The thermal stability of bituminous coal treated by Bmim [Ntf2] and raw bituminous coal was studied by a simultaneous thermogravimetric analyzer .

- Results or Outcomes: The addition of Bmim [Ntf2] increases the decomposition temperature of bituminous coal, where the apparent activation energy is increased. The results of Fourier-transformed infrared spectrometry show that the reduction in hydrogen bonds reduces the risk of spontaneous combustion of bituminous coal .

Safety And Hazards

1-Butyl-3-methylimidazolium nitrate may cause explosions or other safety problems under upset scenarios . It may intensify fire; oxidizer. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHIMOZSRUCGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583365 | |

| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-methylimidazolium nitrate | |

CAS RN |

179075-88-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)

![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)

![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)